molecular formula C16H18O7 B1587933 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one CAS No. 55487-93-9

7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one

Cat. No. B1587933
CAS RN: 55487-93-9
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-OSLYUKSHSA-N
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Description

The compound “7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one” is a complex organic molecule. It contains a benzopyranone (chromone) core, which is a common structure in many natural products and pharmaceuticals . Attached to this core is a deoxygalactopyranosyl group, a type of sugar molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromone core, followed by the attachment of the deoxygalactopyranosyl group. This could potentially be achieved through glycosylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the chromone core and the deoxygalactopyranosyl group. The chromone core is a fused ring system containing a benzene ring and a pyrone ring . The deoxygalactopyranosyl group is a six-membered ring sugar molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The chromone core could potentially undergo various reactions such as halogenation, nitration, and Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromone core could potentially make the compound aromatic and relatively stable . The deoxygalactopyranosyl group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Antioxidant Properties

Chromones and their derivatives, including 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, are associated with significant antioxidant properties. These compounds are present in a normal human diet and exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, which are believed to be related to their ability to neutralize active oxygen and inhibit free radical processes that can delay or prevent cell impairment leading to various diseases. Methylation or glycosylation of hydroxyl groups on the chromone nucleus has been observed to decrease radical scavenging potential, highlighting the importance of specific structural features for their antioxidant activity (Yadav et al., 2014).

Anti-Cancer Effects

Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, is closely related structurally to 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one. It has been historically used in various therapies including antioxidant, anti-virus, anti-bacteria, anti-inflammatory, and anti-allergic therapies. Recent studies have found baicalein to possess anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma (HCC). This highlights the potential of structurally similar compounds like 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one for anti-cancer research and therapeutic applications (Bie et al., 2017).

Role in Analytical and Environmental Sciences

The study of antioxidants, including compounds like 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, and their implications in various fields such as food engineering, medicine, and pharmacy, is significant. Antioxidant capacity assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are crucial for determining the antioxidant activity of these compounds. Understanding the chemical principles of these assays and the reaction mechanisms involved provides insights into the antioxidant capacity and potential health benefits of these compounds (Munteanu & Apetrei, 2021).

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-OSLYUKSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299023
Record name 4-Methylumbelliferyl β-D-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one

CAS RN

55487-93-9
Record name 4-Methylumbelliferyl β-D-fucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55487-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055487939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl β-D-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(6-deoxy-β-D-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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